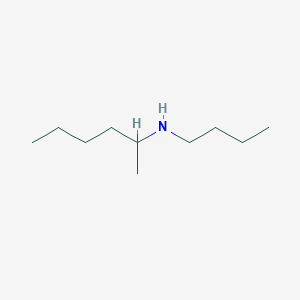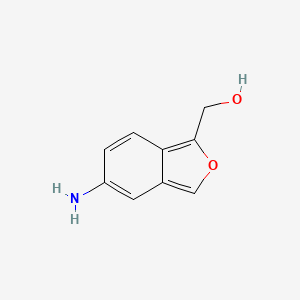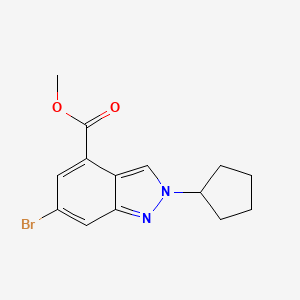
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a chemical compound with the molecular formula C12H17NO2 It is known for its unique structure, which includes a cyclopropylisoxazole ring attached to a cyclopentyl group with a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol typically involves the formation of the isoxazole ring followed by the attachment of the cyclopentyl group. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . The cyclopentyl group can then be introduced through various organic reactions, such as Grignard reactions or other nucleophilic substitutions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions .
化学反应分析
Types of Reactions
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction of the isoxazole ring can produce various reduced derivatives.
科学研究应用
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity for these targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-disubstituted isoxazoles.
Cyclopentyl Alcohols: Compounds with cyclopentyl groups attached to alcohol moieties.
Uniqueness
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is unique due to the combination of the cyclopropylisoxazole ring and the cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
[1-(5-cyclopropyl-1,2-oxazol-3-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H17NO2/c14-8-12(5-1-2-6-12)11-7-10(15-13-11)9-3-4-9/h7,9,14H,1-6,8H2 |
InChI 键 |
OOKVWQMRXWRANR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CO)C2=NOC(=C2)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)

![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)


![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)

![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)




![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)

